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Compound of Interest

Compound Name: Pocop

Cat. No.: B12774102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of
iridium POCOP pincer complexes, a class of organometallic compounds with significant
applications in catalysis and materials science. This document outlines the key experimental
techniques, presents collated quantitative data for a representative compound, and includes
detailed experimental protocols and logical workflows to aid in the design and execution of
characterization studies.

Introduction to Iridium POCOP Complexes

Iridium pincer complexes featuring a "POCOP" ligand framework are characterized by a central
aryl ring bound to the iridium center via a metal-carbon bond, with two phosphinite groups
coordinated to the metal. This tridentate chelation imparts high thermal stability and catalytic
activity. The electronic and steric properties of these complexes can be finely tuned by
modifying the substituents on the phosphorus atoms and the aryl backbone, making them
versatile for a wide range of chemical transformations. Accurate structural characterization is
paramount to understanding their reactivity and designing new catalysts.

Key Characterization Techniques

The primary methods for the structural elucidation of iridium POCOP compounds are X-ray
crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform
Infrared (FTIR) spectroscopy.
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» X-ray Crystallography: Provides the most definitive structural information, offering precise
measurements of bond lengths, bond angles, and the overall molecular geometry in the solid
state. Iridium POCOP complexes commonly exhibit a square-pyramidal geometry.

* NMR Spectroscopy: A powerful tool for characterizing the structure and dynamics of these
complexes in solution. *H and 3P NMR are particularly informative. The hydride region of the
1H NMR spectrum is characteristic, while 3P NMR provides insights into the phosphorus
environment and coordination.

e FTIR Spectroscopy: Used to identify characteristic vibrational modes, such as the Ir-H
stretch, which provides direct evidence for the presence of a hydride ligand.

Quantitative Structural Data: The Case of
(tBuPOCOP)IrHCI

To facilitate comparison and provide a concrete reference, the following tables summarize key
structural data for the widely studied complex, (k3-CeHs-1,3-[OP(tBu)z]2)IrHCI.

Table 1: Selected Crystallographic Data for (tBuPOCOP)IrHCI
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Parameter Value

Bond Lengths (A)

Ir-P1 2.258
Ir-P2 2.261
Ir-C1 1.985
Ir-Cl1 2.453
Ir-H1 1.580

**Bond Angles (°) **

P1-Ir-P2 164.5
P1-Ir-C1 82.3
P2-Ir-C1 82.2
P1-Ir-Cl1 91.2
P2-Ir-Cl1 93.8
C1-Ir-Cl1 173.5

Table 2: NMR Spectroscopic Data for (tBuPOCOP)IrHCI (in CeDs)

. . Coupling
Chemical Shift . .
Nucleus Multiplicity Constant (J, Assignment
(6, ppm)
Hz)
IH NMR
-25.8 t JHP =135 Ir-H
1.35 vt JHP =6.0 O-P(tBu)2
31P{1H} NMR
185.2 s - P
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Table 3: Key FTIR Vibrational Frequencies for (tBuPOCOP)IrHCI

Wavenumber (cm~?) Assignment
2150 v(Ir-H)
1040 v(P-O)
820 v(P-C)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Synthesis of (tBuPOCOP)IrHCI

Materials:

e [Ir(COD)CI]2 (COD = 1,5-cyclooctadiene)

o 1,3-bis(di-tert-butylphosphinito)benzene (tBuPOCOP-H)
e Toluene (anhydrous)

Procedure:

¢ In a nitrogen-filled glovebox, combine [Ir(COD)CI]z and 2.2 equivalents of tBUPOCOP-H in a
Schlenk flask.

¢ Add anhydrous toluene to the flask.

e Heat the reaction mixture at 110 °C for 12 hours.
 Allow the solution to cool to room temperature.

* Remove the solvent under vacuum.

¢ Wash the resulting solid with pentane and dry under vacuum to yield the product.
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Single-Crystal X-ray Diffraction

Crystal Growth:

o Dissolve the purified (tBuPOCOP)IrHCI in a minimal amount of a suitable solvent (e.qg.,
dichloromethane).

o Slowly diffuse a less-polar solvent (e.g., pentane or diethyl ether) into the solution at room
temperature.

o Colorless, plate-like crystals suitable for X-ray diffraction should form over several days.

Data Collection and Structure Refinement:

Mount a suitable single crystal on a diffractometer.

» Collect diffraction data at a low temperature (typically 100 K) using Mo Ka radiation (A =
0.71073 A).

e Process the data using standard software packages for integration and absorption
correction.

e Solve the structure by direct methods and refine by full-matrix least-squares on F2.

» Locate all non-hydrogen atoms and refine anisotropically. Hydrogen atoms can be placed in
calculated positions and refined using a riding model, with the hydride ligand often being
located in the difference Fourier map.

NMR Spectroscopy

Sample Preparation:

« In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the iridium complex in about
0.5 mL of a deuterated solvent (e.g., CeDs or CD2Cl2).

e Transfer the solution to an NMR tube and seal the tube.

Data Acquisition:
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e 1H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. The spectral width
should be sufficient to include the upfield hydride resonance (typically -20 to -30 ppm).

o 31P{1H} NMR: Acquire proton-decoupled 3P NMR spectra. Use a sufficient relaxation delay to
ensure accurate integration if quantitative analysis is needed.

FTIR Spectroscopy

Sample Preparation (for air-sensitive compounds):
o KBr Pellet Method (in a glovebox):
o Thoroughly dry potassium bromide (KBr) in an oven.

o In an agate mortar, grind a small amount of the iridium complex with a larger amount of
dry KBr.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Nujol Mull Method (in a glovebox):
o Grind a small amount of the complex to a fine powder.
o Add a drop of Nujol (mineral oil) and grind to a smooth paste.
o Spread the mull between two KBr or NaCl plates.
Data Acquisition:
e Record a background spectrum of the KBr pellet or Nujol on salt plates.
e Record the sample spectrum.

e The spectrum is typically reported in units of wavenumbers (cm1).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and
conceptual relationships in the characterization of iridium POCOP compounds.
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Structural Characterization Data Analysis
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12774102?utm_src=pdf-body-img
https://www.benchchem.com/product/b12774102?utm_src=pdf-body-img
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12774102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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